Cas no 2097902-96-8 (3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide)
![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide structure](https://ja.kuujia.com/scimg/cas/2097902-96-8x500.png)
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- 3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
-
- インチ: 1S/C17H21N3O2/c1-22-16-5-2-4-13(12-16)17(21)19-14-6-8-15(9-7-14)20-11-3-10-18-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,19,21)
- InChIKey: JYGFQBFQKHIBPV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=C(C=1)OC)NC1CCC(CC1)N1C=CC=N1
計算された属性
- せいみつぶんしりょう: 299.16337692 g/mol
- どういたいしつりょう: 299.16337692 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 299.37
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 56.2
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-1065-5μmol |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-10μmol |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-2mg |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-1mg |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-75mg |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-3mg |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-10mg |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-25mg |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6574-1065-100mg |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 90%+ | 100mg |
$248.0 | 2023-05-10 | |
Life Chemicals | F6574-1065-2μmol |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide |
2097902-96-8 | 2μmol |
$57.0 | 2023-09-07 |
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
2. Book reviews
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 2097902-96-8 and Product Name: 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
The compound with the CAS number 2097902-96-8 and the product name 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of a methoxy group, a pyrazole moiety, and a cyclohexyl substituent contributes to its unique chemical properties, making it a subject of extensive research and exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules that incorporate heterocyclic structures, such as pyrazole, due to their favorable biological activity and metabolic stability. The 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide molecule exemplifies this trend, combining a benzamide core with a cyclohexyl group and a pyrazole ring to create a multifunctional scaffold. This combination not only enhances the compound's solubility and bioavailability but also opens up possibilities for its use in treating various therapeutic conditions.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with inflammation and pain. The pyrazole ring is known to exhibit anti-inflammatory properties, making it a valuable component in the development of novel therapeutics. Additionally, the cyclohexyl substituent can contribute to the compound's binding affinity by providing steric hindrance and improving interactions with target proteins. These features make 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide an attractive candidate for further investigation.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The molecular design of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide aligns well with current SAR trends, where functional groups are strategically positioned to maximize biological activity while minimizing side effects. The methoxy group, for instance, can enhance metabolic stability by preventing rapid degradation, while the pyrazole ring contributes to receptor binding affinity. Such features are critical for developing compounds that exhibit high efficacy and low toxicity.
The compound's potential applications extend beyond anti-inflammatory therapy. Emerging research suggests that it may also have neuroprotective properties, making it relevant for conditions such as Alzheimer's disease and Parkinson's disease. The ability of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide to interact with central nervous system (CNS) receptors has been explored in preclinical studies, demonstrating its promise as a therapeutic agent. These findings underscore the compound's versatility and highlight its importance in drug discovery efforts.
In terms of synthetic chemistry, the preparation of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves multi-step reactions that require precise control over reaction conditions. The introduction of the pyrazole ring into the cyclohexyl-substituted benzamide framework necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound efficiently, paving the way for large-scale manufacturing and clinical trials.
The pharmacokinetic profile of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is another critical factor that influences its therapeutic potential. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for achieving optimal therapeutic effects. The presence of polar functional groups enhances its solubility in both aqueous and lipid environments, facilitating its transport across biological membranes. Additionally, its metabolic stability ensures prolonged circulation time in the bloodstream.
As research continues to evolve, new applications for 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide are likely to emerge. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process, enabling researchers to identify novel derivatives with enhanced properties. These advancements hold promise for addressing unmet medical needs and improving patient outcomes.
In conclusion, 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, with its CAS number 2097902-96-8, represents a significant contribution to pharmaceutical chemistry. Its unique molecular structure, characterized by functional groups such as methoxy, pyrazole, and cyclohexyl, positions it as a versatile tool for drug development. With ongoing research exploring its therapeutic potential in areas such as inflammation management and neuroprotection, this compound is poised to play a crucial role in future medical advancements.
2097902-96-8 (3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide) 関連製品
- 2228961-61-1(3-amino-1-(prop-1-en-2-yl)cyclobutane-1-carboxylic acid)
- 2227955-25-9(rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol)
- 2228839-52-7(4-(2-amino-3,3-difluoropropyl)-2-fluorophenol)
- 478063-53-5(4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide)
- 1806971-17-4(Ethyl 5-(aminomethyl)-2-bromo-4-(difluoromethyl)pyridine-3-acetate)
- 1016777-70-0(2-(2-cyanoethoxy)benzonitrile)
- 1980049-92-0(3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine)
- 2227815-51-0((2R)-2-(3-methoxy-4-nitrophenyl)oxirane)
- 1503406-39-0(5-Bromo-3-chlorothiophene-2-carbaldehyde)
- 1251331-67-5(2-(2,2,2-trifluoroethoxy)ethane-1-thiol)




